

Technical Guide: Spectroscopic Profile of Selenocystamine Dihydrochloride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Selenocystamine dihydrochloride

Cat. No.: B1257017

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Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic properties of **Selenocystamine dihydrochloride**, including data interpretation and experimental methodologies.

Introduction

Selenocystamine dihydrochloride, the disulfide form of selenocysteamine, is an organoselenium compound of interest in various research areas, including drug delivery and materials science. A thorough understanding of its structural and electronic properties is crucial for its application and development. Spectroscopic techniques such as NMR and IR are fundamental tools for the structural elucidation and characterization of this molecule. This guide aims to be a central repository for such data.

Chemical Structure

IUPAC Name: 2-(2-aminoethyl diselanyl)ethanamine;dihydrochloride Molecular Formula: $C_4H_{14}Cl_2N_2Se_2$ Molecular Weight: 318.99 g/mol CAS Number: 3542-13-0

Caption: Chemical structure of **Selenocystamine dihydrochloride**.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For **Selenocystamine dihydrochloride** in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆), the following signals would be expected:

Table 1: Hypothetical ¹H NMR Data for **Selenocystamine Dihydrochloride**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
Value	e.g., t	e.g., 4H	e.g., -CH ₂ -Se
Value	e.g., t	e.g., 4H	e.g., -CH ₂ -NH ₃ ⁺
Value	e.g., br s	e.g., 6H	e.g., -NH ₃ ⁺

Table 2: Hypothetical ¹³C NMR Data for **Selenocystamine Dihydrochloride**

Chemical Shift (δ) ppm	Assignment
Value	e.g., -CH ₂ -Se
Value	e.g., -CH ₂ -NH ₃ ⁺

Note: The actual chemical shifts are dependent on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of a solid sample of **Selenocystamine dihydrochloride** (e.g., as a KBr pellet) would be expected to show the following characteristic absorption bands:

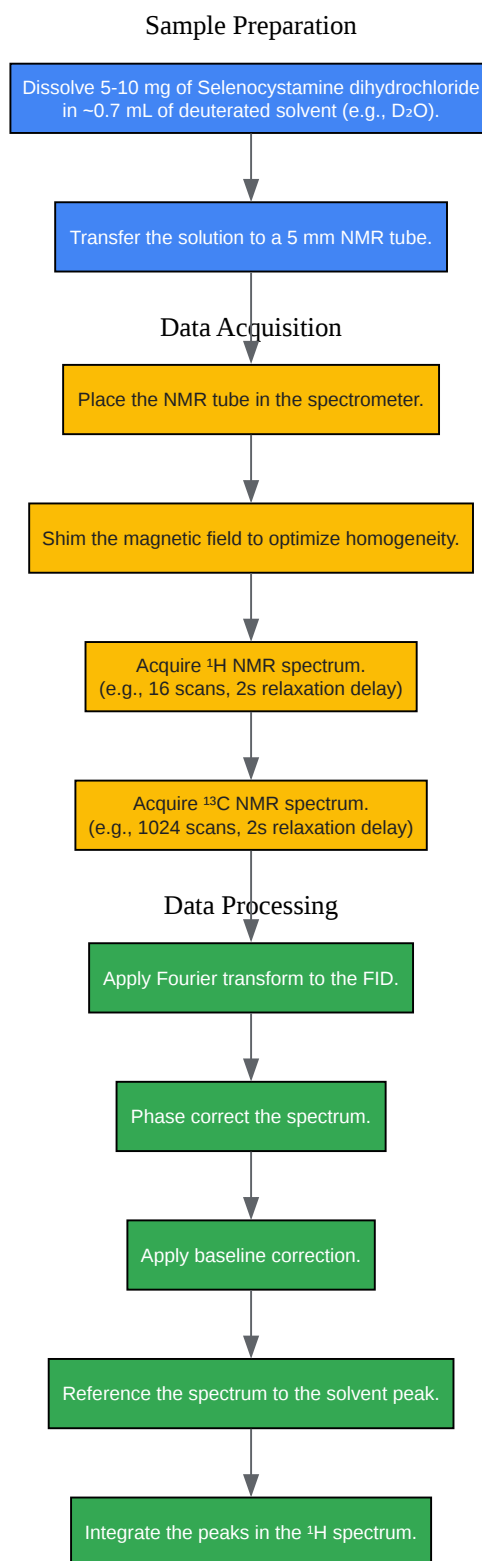
Table 3: Hypothetical IR Absorption Data for **Selenocystamine Dihydrochloride**

Wavenumber (cm ⁻¹)	Intensity	Assignment
e.g., 3400-3200	Strong, Broad	N-H stretch (amine salt)
e.g., 3000-2850	Medium	C-H stretch (aliphatic)
e.g., 1600-1500	Medium	N-H bend (amine salt)
e.g., 1450-1350	Medium	C-H bend (aliphatic)
e.g., ~500	Weak	Se-Se stretch

Experimental Protocols

NMR Spectroscopy Protocol

A general protocol for obtaining NMR spectra of an amine hydrochloride salt is as follows:

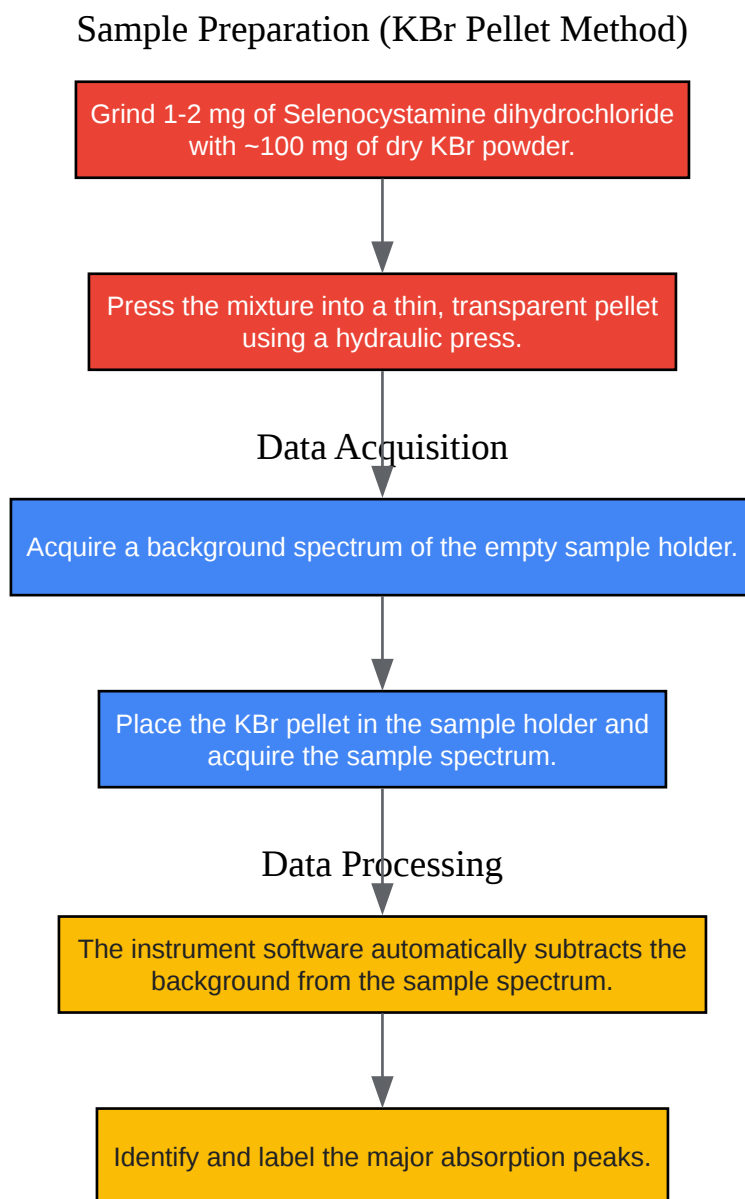


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Caption: General workflow for NMR spectroscopic analysis.

FTIR Spectroscopy Protocol

A general protocol for obtaining an FTIR spectrum of a solid sample is as follows:



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Caption: General workflow for FTIR spectroscopic analysis.

Signaling Pathways and Logical Relationships

No specific signaling pathways or complex experimental workflows involving **Selenocystamine dihydrochloride** that would necessitate a diagrammatic representation were identified in the literature search. Research primarily focuses on its chemical properties and potential applications in materials science and as a synthon.

Conclusion

The structural elucidation of **Selenocystamine dihydrochloride** relies heavily on spectroscopic methods. This guide provides a framework for the type of NMR and IR data that is essential for its characterization. While specific experimental data is currently unavailable in the public domain, the provided general protocols offer a starting point for researchers to obtain this critical information. The availability of detailed and verified spectroscopic data would be a valuable resource for the scientific community.

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Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com